molecular formula C10H12N2O2 B8645295 N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide

N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide

Cat. No. B8645295
M. Wt: 192.21 g/mol
InChI Key: XEHVVWZVBJBGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238640B2

Procedure details

Chloral hydrate (15.29 g, 92.42 mmol) was taken in water (335 mL). Sodium sulfate (78.14 g, 550.13 mmol) was added at room temperature. Then, a suspension of hydroxylamine hydrochloride (18.35 g, 264.06 mmol), 3.5-dimethylaniline (10.0 g, 82.52 mmol) and concentrated hydrochloric acid (36.5%, 10 mL) was added. The mixture was heated at 45° C. for 1.5 hours, then 75° C. for 1 hour. The reaction mixture was cooled to room temperature. The precipitated brown solid was filtered and washed with cold water (50 mL) and hexane (50 mL). The crude compound was dried under vacuum to give N-(3,5-dimethyl-phenyl)-2-hydroxyimino-acetamide as a brown solid. Yield: 13.7 g (86%). The crude compound was used in the next step without further purification.
Quantity
15.29 g
Type
reactant
Reaction Step One
Quantity
78.14 g
Type
reactant
Reaction Step Two
Quantity
18.35 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
335 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].Cl.[NH2:16][OH:17].[CH3:18][C:19]1[CH:20]=[C:21]([CH:23]=[C:24]([CH3:26])[CH:25]=1)[NH2:22].Cl>O>[CH3:18][C:19]1[CH:20]=[C:21]([NH:22][C:3](=[O:5])[CH:2]=[N:16][OH:17])[CH:23]=[C:24]([CH3:26])[CH:25]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
15.29 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Two
Name
Quantity
78.14 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
18.35 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
335 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated brown solid was filtered
WASH
Type
WASH
Details
washed with cold water (50 mL) and hexane (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude compound was dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)NC(C=NO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.